molecular formula C11H6ClN B13458768 4-Chloro-3-ethynylquinoline

4-Chloro-3-ethynylquinoline

Cat. No.: B13458768
M. Wt: 187.62 g/mol
InChI Key: ZHIHHGVQWBHXED-UHFFFAOYSA-N
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Description

4-Chloro-3-ethynylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-ethynylquinoline can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically employs a boronic acid or ester and a halogenated quinoline derivative under mild reaction conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-ethynylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethynylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and ethynyl groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular processes and therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-3-ethynylquinoline is unique due to the presence of both chloro and ethynyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H6ClN

Molecular Weight

187.62 g/mol

IUPAC Name

4-chloro-3-ethynylquinoline

InChI

InChI=1S/C11H6ClN/c1-2-8-7-13-10-6-4-3-5-9(10)11(8)12/h1,3-7H

InChI Key

ZHIHHGVQWBHXED-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C2=CC=CC=C2N=C1)Cl

Origin of Product

United States

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